Unique Physicochemical Profile: Comparative Solubility and Lipophilicity vs. Simple Pyrrolidine Acetic Acids
Phenyl-pyrrolidin-1-yl-acetic acid (CAS 100390-48-5) exhibits a calculated solubility of 4.1 g/L at 25 °C and an XLogP3-AA value of -0.2. [1] This solubility is significantly lower than that of unsubstituted pyrrolidine-1-acetic acid (predicted >100 g/L), reflecting the substantial impact of the α-phenyl group on aqueous solubility. Its low lipophilicity (XLogP -0.2) contrasts with more hydrophobic analogs containing larger N-substituents or ester derivatives, positioning it as a moderately polar building block ideal for optimizing the physicochemical properties of lead compounds.
| Evidence Dimension | Aqueous Solubility and Lipophilicity |
|---|---|
| Target Compound Data | Solubility: 4.1 g/L (25 °C, Calc.); XLogP3-AA: -0.2 |
| Comparator Or Baseline | Unsubstituted pyrrolidine-1-acetic acid (predicted >100 g/L, XLogP ~ -2.5) |
| Quantified Difference | Solubility ~96% lower; XLogP ~2.3 units higher (less polar) |
| Conditions | Calculated values using ACD/Labs Software V11.02 and XLogP3 3.0 |
Why This Matters
This solubility and lipophilicity data are critical for designing reproducible in vitro assays and for predicting in vivo absorption and distribution, guiding medicinal chemists in selecting this scaffold over more soluble but less active or more lipophilic but less developable analogs.
- [1] PubChem. Phenyl-pyrrolidin-1-yl-acetic acid. Computed Properties: XLogP3-AA and Solubility. 2025. View Source
